molecular formula C7H8Cl2OS B15305982 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol

Cat. No.: B15305982
M. Wt: 211.11 g/mol
InChI Key: RGTUTHZOWCKZGB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H8Cl2OS It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanol group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,5-dichlorothiophene with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of a propanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H8Cl2OS

Molecular Weight

211.11 g/mol

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2OS/c8-6-4-5(2-1-3-10)7(9)11-6/h4,10H,1-3H2

InChI Key

RGTUTHZOWCKZGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCCO)Cl)Cl

Origin of Product

United States

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